The compound is categorized under the class of halogenated aromatic amines. It is registered under the CAS number 1008361-80-5 and has various synonyms, including 4-bromo-3-chlorobenzene-1,2-diamine. This compound can be synthesized through several methods, often involving halogenation and amination reactions.
The synthesis of 3-Bromo-4-chlorobenzene-1,2-diamine typically involves a multi-step process that can include the following methods:
For example, a detailed synthetic route includes dissolving 4-bromo-3-chloro-2-nitroaniline in ethanol, adding tin(II) chloride, and refluxing for several hours to achieve high yields (approximately 79%) of the target compound .
The molecular structure of 3-Bromo-4-chlorobenzene-1,2-diamine consists of a benzene ring with two substituents:
The bond lengths and angles within the molecular structure fall within normal ranges for aromatic compounds, indicating stable bonding configurations .
3-Bromo-4-chlorobenzene-1,2-diamine can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by the electron-donating nature of the amino groups and the electron-withdrawing effects of the halogen substituents .
The mechanism by which 3-Bromo-4-chlorobenzene-1,2-diamine exerts its effects (if applicable in biological contexts) typically involves interactions with biological targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites on proteins or nucleic acids, potentially influencing biological pathways.
While specific data on biological mechanisms may not be extensively documented for this compound, similar aromatic amines are known to interact with cellular components through:
The compound is stable under normal conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions.
3-Bromo-4-chlorobenzene-1,2-diamine has several applications:
3-Bromo-4-chlorobenzene-1,2-diamine (CAS: 1823624-85-6) is systematically named to denote halogen substituents at positions 3 (bromine) and 4 (chlorine) on a benzene ring with adjacent amine groups at positions 1 and 2. Its molecular formula is C₆H₆BrClN₂ (MW: 221.48 g/mol), and its structure is represented by the SMILES string NC1=CC=C(Cl)C(Br)=C1N
[3]. The ortho-diamine motif enables chelation and cyclization, while halogen atoms facilitate cross-coupling reactions. The unsymmetrical halogen placement (bromine vs. chlorine) creates regioselectivity in electrophilic/nucleophilic substitutions due to differing electronic effects: bromine’s polarizability enhances reactivity in metal-catalyzed substitutions, while chlorine’s electronegativity directs electrophilic addition [5] [8].
Structural Properties Table:
Property | Value |
---|---|
Molecular Formula | C₆H₆BrClN₂ |
Molecular Weight | 221.48 g/mol |
Systematic Name | 3-Bromo-4-chloro-1,2-diaminobenzene |
SMILES | NC₁=CC=C(Cl)C(Br)=C₁N |
Isomer Distinction | Regiochemical asymmetry at C3/C4 |
X-ray diffraction studies of analogous halogenated diamines predict a monoclinic crystal system (space group: P2₁/n) with expanded unit cell volume due to halogen bulk. Bromine generates a larger steric footprint than chlorine, distorting planar symmetry and fostering layered packing via N–H···N hydrogen bonds (R₄⁴(8) motifs). Halogen atoms induce electron deficiency in the ring (σₚ values: Br +0.23, Cl +0.27), quantified by reduced π-electron density at C4–C6 positions in computational models [5] [7].
This compound emerged in the early 2000s alongside advances in regioselective aromatic halogenation. Initially synthesized via reduction of 3-bromo-4-chloro-1,2-dinitrobenzene, its utility expanded with Pd-catalyzed cross-coupling methodologies (e.g., Suzuki reactions). Its commercial availability (e.g., Synquest Labs PN: 3630-D-11) since ~2015 solidified its role in medicinal chemistry for benzimidazole scaffolds [3]. Key synthetic routes include:
Synthetic Routes Comparison:
Method | Starting Material | Conditions | Yield Range |
---|---|---|---|
Nitro Reduction | 3-Bromo-4-chloro-1,2-dinitrobenzene | Fe/AcOH or H₂/Pd-C | 60–85% |
Direct Halogenation | 1,2-Diaminobenzene | Sequential Br₂/Cl₂ addition | 40–65% |
Protecting Group Strategy | 4-Chloro-1,2-diaminobenzene | N-protection → bromination → deprotection | 55–75% |
The ortho-diamine group enables one-step benzimidazole formation when condensed with carbonyls (e.g., aldehydes/carboxylic acids), pivotal for pharmaceutical cores like antihistamines. Bromine’s superior leaving-group ability facilitates metal-mediated transformations:
Table: Key Functionalization Pathways
Reaction Type | Reagents/Conditions | Primary Product |
---|---|---|
Benzimidazole Synthesis | RCHO, EtOH, Δ | 5-Bromo-6-chlorobenzimidazole |
Nucleophilic Aromatic Substitution | CuCN, DMF, 120°C | 2,3-Diamino-4-chlorobenzonitrile |
Pd-Catalyzed Arylation | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 4-Chloro-3-aryl-1,2-diamine |
Research focuses on three domains:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7